3-Amino-4-(oxetan-3-yloxy)benzoic acid
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Overview
Description
3-Amino-4-(oxetan-3-yloxy)benzoic acid is an aromatic compound that features an amino group, a benzoic acid moiety, and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(oxetan-3-yloxy)benzoic acid typically involves the reaction of 3-nitro-4-chlorobenzoic acid with sodium hydroxide at elevated temperatures (100-105°C) to form 3-nitro-4-hydroxybenzoic acid. This intermediate is then subjected to a reduction reaction using a catalyst under pressurized conditions to yield 3-amino-4-hydroxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve biotechnological approaches, such as the use of recombinant microorganisms like Streptomyces lividans or Corynebacterium glutamicum. These microorganisms are engineered to express specific genes that facilitate the production of the desired compound from renewable bioresources .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(oxetan-3-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, catalysts for reduction (e.g., palladium on carbon), and nucleophiles for substitution reactions. Reaction conditions typically involve elevated temperatures and controlled pH levels .
Major Products
The major products formed from these reactions include various substituted benzoic acids and oxetane derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-4-(oxetan-3-yloxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-hydroxybenzoic acid
- 4-(Acetylamino)-3-amino benzoic acid
- 4-Aminobenzoic acid
Uniqueness
3-Amino-4-(oxetan-3-yloxy)benzoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-amino-4-(oxetan-3-yloxy)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8-3-6(10(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5,11H2,(H,12,13) |
InChI Key |
WLEAHZKZYWJIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
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